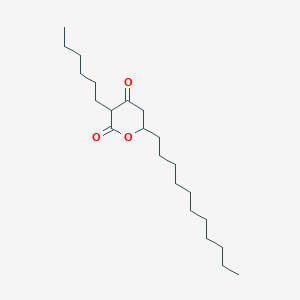
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
Descripción general
Descripción
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine is a chemical compound known for its unique structure and properties It is composed of a triazine core with three 2,4,6-tribromophenoxy groups attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,4,6-tribromophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyanuric chloride+3×2,4,6-tribromophenol→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenoxy groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(2,4,6-trichlorophenoxy)-1,3,5-triazine: Similar structure but with chlorine atoms instead of bromine.
2,4,6-Tris(4-pyridyl)pyridine: Another triazine derivative with different substituents.
Uniqueness
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it particularly useful in applications requiring specific chemical or physical characteristics.
Propiedades
IUPAC Name |
2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H6Br9N3O3/c22-7-1-10(25)16(11(26)2-7)34-19-31-20(35-17-12(27)3-8(23)4-13(17)28)33-21(32-19)36-18-14(29)5-9(24)6-15(18)30/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFBPPCACYFGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3Br)Br)Br)OC4=C(C=C(C=C4Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H6Br9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058695 | |
| Record name | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1067.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25713-60-4, 56362-01-7 | |
| Record name | 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25713-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025713604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056362017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIS(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKS4PD9ZS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine and what is it used for?
A1: this compound (TTBP-TAZ) is a high molecular weight brominated flame retardant. It is added to materials, primarily plastics, to inhibit their flammability. TTBP-TAZ has been identified as a potential replacement for the banned polybrominated diphenyl ethers [].
Q2: What is the molecular formula, weight, and spectroscopic data for TTBP-TAZ?
A2: The molecular formula for TTBP-TAZ is C21H6Br9N3O3, and its molecular weight is 933.45 g/mol []. Structural characterization has been performed using Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) [].
Q3: How effective is TTBP-TAZ as a flame retardant and in which materials is it typically used?
A3: TTBP-TAZ has demonstrated good flame retardant properties, particularly when combined with antimony trioxide (Sb2O3) in recycled acrylonitrile-butadiene-styrene (ABS) []. Research has shown that ABS resins containing TTBP-TAZ exhibited better flame retardancy and mechanical properties than those containing decabromodiphenyl oxide []. It has also been found in plastic casings of electrical and electronic equipment [].
Q4: Are there any concerns regarding the environmental impact of TTBP-TAZ?
A4: TTBP-TAZ has been detected in house dust, e-waste dust, and air samples, indicating its potential for environmental release []. While it was not detected in outdoor environmental samples like water and sediment in one study, further research is needed to understand its long-term fate and potential for bioaccumulation []. Additionally, research has explored the photodegradation of TTBP-TAZ in solvent systems to understand its breakdown products and pathways [].
Q5: What are the known impurities or degradation products of TTBP-TAZ?
A5: Studies have shown that TTBP-TAZ can degrade into 2,4,6-tribromophenol (2,4,6-TBP) [, ]. The presence of 2,4,6-TBP in humans has been linked to the biotransformation of TTBP-TAZ []. Further research is needed to understand the toxicity and environmental persistence of these degradation products.
Q6: How is TTBP-TAZ synthesized?
A6: TTBP-TAZ is synthesized through a phase-transfer catalysis reaction using 2,4,6-tribromophenol and cyanuric chloride as raw materials [, ]. The reaction utilizes sodium hydroxide (NaOH) and a phase-transfer catalyst to achieve high yields exceeding 95% [, ]. Studies have focused on optimizing the synthesis conditions to maximize yield and minimize waste [, ].
Q7: Are there any analytical methods for detecting and quantifying TTBP-TAZ in environmental and product samples?
A7: Several analytical methods have been developed for the detection and quantification of TTBP-TAZ. These include:
- Gas chromatography coupled with high-resolution and low-resolution mass spectrometry (GC-HRMS and GC-LRMS): These methods are used to determine TTBP-TAZ's chemical structure and concentrations in various matrices, including dust and air samples [].
- Liquid chromatography with atmospheric pressure chemical ionization combined with high-resolution time-of-flight mass spectrometry (LC-APCI-HRTOFMS): This method offers high sensitivity and selectivity for analyzing TTBP-TAZ in complex samples like plastic products and indoor dust [].
- Liquid chromatography-mass spectrometry (LC-MS): Research has focused on developing and validating LC-MS methods for the simultaneous analysis of triazine-based brominated flame retardants, including TTBP-TAZ, in environmental samples [].
Q8: How does the structure of TTBP-TAZ affect its properties?
A8: The structure of TTBP-TAZ, with its three bulky 2,4,6-tribromophenoxy groups attached to the triazine ring, significantly influences its properties. These bulky groups hinder rotation around the triazine core, impacting its flexibility and thermal stability. Additionally, the presence of bromine atoms contributes to its flame-retardant properties. The spatial arrangement of these bromine atoms influences the compound's ability to scavenge free radicals during combustion, thus hindering the spread of fire.
Q9: Are there any studies investigating the impact of interfacial tension on the performance of TTBP-TAZ in polymer blends?
A9: Yes, research has been conducted to analyze the effect of interfacial tension on the impact strength of acrylonitrile-butadiene-styrene (ABS) blends containing TTBP-TAZ []. The study measured the surface tension components of TTBP-TAZ powder and calculated the interfacial tension between TTBP-TAZ and ABS, revealing a linear relationship between impact strength and interfacial tension [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)
![5-Ethyl-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole](/img/structure/B116849.png)
